molecular formula C15H17FN2O2 B1428950 ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate CAS No. 1461713-25-6

ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

Cat. No. B1428950
CAS RN: 1461713-25-6
M. Wt: 276.31 g/mol
InChI Key: GVWHJBOYQIJKGY-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, also known as 4-Fluoro-2-methyl-5-propylpyrazole-4-carboxylic acid ethyl ester, is a compound belonging to the pyrazole family. Pyrazoles are a class of five-membered heterocyclic compounds which contain a nitrogen atom and three carbon atoms in a ring structure, with the remaining two positions occupied by other atoms or groups. Pyrazoles are known for their diverse applications, including pharmaceuticals, agrochemicals, and industrial chemicals.

Scientific Research Applications

Crystal Structure Analysis

A study on the synthesis and crystal structure of a closely related compound, Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, reveals its potential as a model for exploring molecular conformations and interactions. The research demonstrates how pyran and pyrazole rings are almost coplanar, with the phenyl ring nearly perpendicular to these two rings. Such structural insights are crucial for understanding molecular reactivity and stability (Kumar et al., 2018).

Fluorescent Molecule Development

Another significant application is in the development of fluorescent molecules, as demonstrated by the synthesis of Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate. This compound showcases unique reactivity for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine, which exhibits notable fluorescence intensity, making it an attractive candidate for fluorophore development (Wu et al., 2006).

Corrosion Inhibition

In the field of materials science, pyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been explored as corrosion inhibitors for mild steel. Such studies are crucial for industrial applications, especially in enhancing the longevity and durability of metal components (Dohare et al., 2017).

properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-5-propylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-3-5-14-13(15(19)20-4-2)10-17-18(14)12-8-6-11(16)7-9-12/h6-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWHJBOYQIJKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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